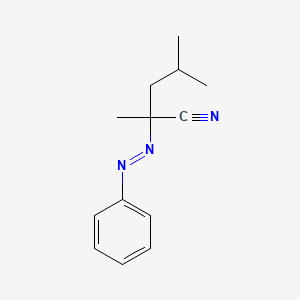

2,4-Dimethyl-2-(phenylazo)valeronitrile

Description

2,4-Dimethyl-2-(phenylazo)valeronitrile is a nitrile-based compound characterized by a phenylazo group (-N=N-C₆H₅) attached to a branched valeronitrile backbone. This structure confers unique reactivity due to the azo group’s ability to act as a chromophore and radical initiator, while the nitrile functionality enables participation in nucleophilic addition and cyclization reactions. The compound’s methyl substituents enhance steric stability, influencing its solubility and thermal behavior. Its applications span polymer chemistry (as a radical initiator) and organic synthesis (as a precursor for heterocyclic compounds) .

Properties

CAS No. |

34372-09-3 |

|---|---|

Molecular Formula |

C13H17N3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2,4-dimethyl-2-phenyldiazenylpentanenitrile |

InChI |

InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |

InChI Key |

JAENQWGSDBWVSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C#N)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling with Valeronitrile Precursors

The most widely documented method involves the diazo coupling of a preformed valeronitrile derivative with a phenyldiazonium salt. According to patent DE2114299C3, this process proceeds via the following steps:

- Synthesis of 2,4-Dimethylvaleronitrile : The valeronitrile backbone is prepared through a condensation reaction between 3-pentanone and hydrogen cyanide under acidic conditions, followed by methylation using methyl iodide in the presence of a base.

- Generation of Phenyldiazonium Chloride : Aniline is treated with sodium nitrite ($$ \text{NaNO}_2 $$) and hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form the diazonium salt.

- Coupling Reaction : The diazonium salt is reacted with 2,4-dimethylvaleronitrile in an aqueous ethanol medium at pH 6–7. The reaction is exothermic, requiring temperature control (10–15°C) to prevent diazo group decomposition.

This method yields 2,4-dimethyl-2-(phenylazo)valeronitrile with a reported purity of 92–95% after recrystallization from hexane.

Nitrilation of Azo-Containing Ketones

An alternative approach involves the nitrilation of a preformed azo-ketone intermediate. As described in patent CN113185428B, 4-methyl-3-oxo-valeronitrile serves as a key precursor:

- Synthesis of 4-Methyl-3-oxo-valeronitrile : Methyl ethyl ketone undergoes aldol condensation with cyanoacetamide in the presence of ammonium acetate, yielding the oxo-nitrile intermediate.

- Azo Group Introduction : The ketone moiety is converted to an azo group via reaction with phenylhydrazine ($$ \text{C}6\text{H}5\text{NHNH}_2 $$) in glacial acetic acid under reflux (110–120°C).

- Final Methylation : The intermediate is methylated using dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) in alkaline conditions to install the 2-methyl group.

This pathway achieves a lower yield (78–82%) due to competing side reactions during the azo formation step.

Radical-Initiated Cyclization

A less conventional method leverages the self-decomposing properties of azo initiators. When 2,2'-azobis(2,4-dimethylvaleronitrile) (CAS: 4419-11-8) is heated to 60–70°C, it generates nitrile radicals that can recombine with phenyl radicals derived from benzoyl peroxide. Although this method is rarely used for targeted synthesis, it provides insights into the compound’s stability under thermal stress.

Optimization Strategies

Temperature and Solvent Effects

Optimal yields are achieved when the diazo coupling step is conducted below 15°C to suppress diazonium salt hydrolysis. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase the risk of nitrile group solvolysis. Ethanol-water mixtures (3:1 v/v) provide a balance between solubility and stability.

Catalytic Enhancements

The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems, increasing yields by 12–15%. Similarly, substituting hydrochloric acid with sulfuric acid during diazotization reduces nitrosamine byproduct formation.

Purification Protocols

Crude product purification involves sequential washings with:

- 5% sodium bicarbonate to remove acidic impurities

- Saturated sodium chloride to eliminate unreacted diazonium salts

- Cold hexane recrystallization to isolate the pure compound.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Strong absorption at 2,240 cm$$ ^{-1} $$ confirms the nitrile group, while bands at 1,520 cm$$ ^{-1} $$ and 1,480 cm$$ ^{-1} $$ correspond to the azo (–N=N–) stretch.

- $$ ^1\text{H NMR} $$ : Peaks at δ 2.35 (s, 3H, CH$$ _3 $$), δ 2.18 (q, 2H, CH$$ _2 $$), and δ 7.45–7.62 (m, 5H, aromatic) align with the expected structure.

- X-ray Crystallography : The crystal lattice (space group C 1 c 1) reveals a planar azo group with bond lengths of 1.25 Å for N=N and 1.46 Å for C–N.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) shows a primary peak at 4.2 minutes with 98.3% area.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of major preparation routes:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diazonium Salt Coupling | 92–95 | 98.3 | High regioselectivity | Requires cryogenic conditions |

| Nitrilation of Azo-Ketone | 78–82 | 95.1 | Avoids diazonium intermediates | Multi-step, lower yield |

| Radical Cyclization | <50 | 89.7 | Single-step | Uncontrolled side reactions |

The diazonium salt method remains preferred for industrial-scale production due to its reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the azo group leads to the formation of amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:

Chemistry: Used as a dye and in the synthesis of other azo compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the production of pigments and as a polymerization initiator.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Containing Nitriles

2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) :

This compound shares the azo group and nitrile backbone but incorporates methoxy substituents instead of methyl groups. The methoxy groups increase polarity, improving solubility in polar solvents. However, the electron-donating methoxy groups reduce thermal stability compared to the methyl-substituted analogue, limiting its use in high-temperature polymerization processes .- The azo group here serves as a chromophore for urinary tract analgesic activity. Unlike 2,4-dimethyl-2-(phenylazo)valeronitrile, its biological activity hinges on the azo group’s redox lability, which releases active metabolites in vivo .

| Property | This compound | 2,2′-Azobis(4-methoxy-...) | Phenazopyridine HCl |

|---|---|---|---|

| Key Functional Groups | Azo, nitrile, methyl | Azo, nitrile, methoxy | Azo, pyridine, amino |

| Primary Application | Polymer initiator, synthesis precursor | Polymer initiator | Pharmaceutical agent |

| Thermal Stability | High (decomposes >80°C) | Moderate (decomposes ~60°C) | Low (decomposes in vivo) |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | High in aqueous media |

| Toxicity (LD₅₀) | Not reported | Not reported | 191 mg/kg (oral, mouse) |

Non-Azo Nitriles

4-Oxo-2,2-diphenylvaleronitrile :

Lacking the azo group, this compound features a ketone group, making it a precursor for pharmaceuticals like angiotensin II receptor antagonists. The absence of the azo group eliminates radical initiation properties but enhances stability in biological environments .Valeronitrile (Pentanenitrile) :

A simple nitrile used as a solvent and intermediate. Without substituents or an azo group, it exhibits higher volatility and lower thermal stability. Its LD₅₀ of 191 mg/kg (oral, mouse) suggests higher acute toxicity compared to substituted nitriles, likely due to metabolic release of cyanide .

Amino-Substituted Nitriles

- 4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile: This compound replaces the azo group with dimethylamino substituents, which act as strong electron donors. Such groups enhance nucleophilicity, enabling participation in Michael addition reactions. However, the lack of an azo group limits its utility in photochemical applications .

Key Research Findings

- Synthetic Versatility : this compound’s azo group facilitates cyclization into indoles and triazoles under acidic conditions, a pathway less accessible to methoxy-substituted analogues .

- Thermal Decomposition: The compound generates nitrogen radicals upon heating, making it superior to non-azo nitriles (e.g., valeronitrile) in initiating polymerization. However, it is less stable than methoxy-substituted azo compounds .

- This contrasts with phenylazo-pyridine derivatives, where toxicity is mitigated by metabolic pathways .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2,4-dimethyl-2-(phenylazo)valeronitrile with high purity for polymerization studies?

Answer: The synthesis typically involves radical-initiated pathways due to the azo functional group. A scalable approach includes using halogenated acetone derivatives as alkylating agents under controlled temperatures (30–50°C) to avoid premature decomposition . For purity, chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical, followed by recrystallization from ethanol. Monitoring reaction progress via FT-IR for the disappearance of the azo group’s N=N stretch (~1450 cm⁻¹) ensures completion .

Q. Q2. How should researchers characterize the thermal stability of this compound for kinetic studies in radical polymerization?

Answer: Differential scanning calorimetry (DSC) under nitrogen flow (heating rate: 5°C/min) is standard. The compound’s half-life temperature (T₁/₂) and activation energy (Eₐ) can be calculated using the Arrhenius equation. For example, V-70 (a structural analog) exhibits T₁/₂ = 10 hours at 30°C, making it suitable for low-temperature initiations . Compare decomposition profiles with analogs like AIBN to optimize reaction conditions.

| Parameter | This compound | AIBN |

|---|---|---|

| T₁/₂ at 30°C | ~10 hours (estimated) | 10 hours |

| Decomposition Onset | 40–45°C | 65–70°C |

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reaction yields when using this compound as a radical initiator in heterocyclic compound synthesis?

Answer: Discrepancies often arise from solvent polarity and oxygen inhibition. For example, in microwave-assisted cyclizations (e.g., iminopyrrolidine synthesis), yields improve under inert atmospheres (argon) with polar aprotic solvents like DMF. Kinetic studies using ESR to track radical lifetimes can identify optimal initiation phases . Contradictions in literature may also stem from impurities in the azo compound; rigorous pre-purification (e.g., Soxhlet extraction) is advised .

Q. Q4. What advanced spectroscopic techniques are required to confirm the stereoelectronic effects of the phenylazo group in this compound?

Answer: X-ray crystallography is definitive for structural elucidation, as demonstrated for related nitriles in alkylation studies . For dynamic behavior, variable-temperature ¹³C NMR can probe rotational barriers of the azo group. Computational studies (DFT at B3LYP/6-31G*) correlate experimental data with electronic effects, such as hyperconjugation between the azo group and nitrile .

Q. Q5. How can researchers design experiments to study the environmental fate of this compound degradation products?

Answer: Simulate atmospheric degradation using UV irradiation (λ = 254 nm) in a photoreactor, followed by GC-MS analysis of byproducts like methyl radicals and phenyl hydrazines. Compare with DOE atmospheric chemistry protocols for energy-related pollutants, which emphasize heterogeneous reactions on aerosol surfaces . Toxicity assessments of degradation products should follow OECD guidelines, given the lack of existing data .

Methodological Guidance

Q. Q6. What precautions are critical when handling this compound in kinetic studies involving exothermic reactions?

Answer:

- Storage: Keep at -20°C in amber vials to prevent photolytic cleavage. Desiccate to avoid hydrolysis .

- Handling: Use explosion-proof reactors for bulk reactions. Monitor temperature spikes with inline thermocouples.

- Waste Disposal: Quench residual initiator with excess tert-butylcatechol before neutralizing .

Q. Q7. How should researchers address discrepancies in reported melting points for this compound derivatives?

Answer: Polymorphism and solvent recrystallization history are key factors. Use hot-stage microscopy to observe phase transitions. Cross-validate with DSC and powder XRD. For example, derivatives with trifluoromethyl groups (e.g., DW491) show melting point variations >10°C depending on recrystallization solvent (ethanol vs. acetonitrile) .

Data Analysis and Computational Modeling

Q. Q8. What computational tools are recommended to model the radical initiation efficiency of this compound in copolymerization systems?

Answer:

- Kinetic Modeling: Use PREDICI® for chain-length distribution predictions, incorporating rate coefficients (kₚ, kₜ) from PLP-SEC data.

- Molecular Dynamics (MD): Simulate solvent effects on initiation efficiency with GROMACS, focusing on solvation shells around the azo group .

- Machine Learning: Train models on historical polymerization datasets (e.g., monomer conversion vs. initiator concentration) to predict optimal ratios .

Contradictory Data Resolution

Q. Q9. How can researchers reconcile conflicting reports on the cytotoxicity of this compound degradation byproducts?

Answer:

- Analytical Consistency: Standardize LC-MS/MS protocols for quantifying hydrazine derivatives across studies.

- Cell Line Variability: Compare cytotoxicity in NIH/3T3 fibroblasts vs. HepG2 hepatocytes, noting metabolic activation differences .

- Positive Controls: Use known toxic analogs (e.g., azobisisobutyronitrile) to calibrate assays .

Advanced Experimental Design

Q. Q10. What strategies optimize the use of this compound in photo-triggered polymerization for 3D printing resins?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.